(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide
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Overview
Description
ZW4864 (free base) is an orally active and selective inhibitor of the interaction between beta-catenin and B-cell lymphoma 9 protein. This compound has shown significant potential in scientific research due to its ability to inhibit this protein-protein interaction with a Ki value of 0.76 micromolar and an IC50 value of 0.87 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZW4864 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of ZW4864 (free base) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s consistency and effectiveness .
Chemical Reactions Analysis
Types of Reactions
ZW4864 (free base) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ZW4864 (free base) can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
ZW4864 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between beta-catenin and B-cell lymphoma 9 protein.
Biology: Employed in cellular studies to investigate the role of beta-catenin signaling in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating cancers that involve aberrant beta-catenin signaling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting beta-catenin signaling pathways
Mechanism of Action
ZW4864 (free base) exerts its effects by binding to beta-catenin and selectively disrupting its interaction with B-cell lymphoma 9 protein. This disruption inhibits the beta-catenin signaling pathway, leading to the downregulation of oncogenic beta-catenin target genes and the suppression of cancer cell invasiveness. The compound selectively induces apoptosis in cancer cells with hyperactive beta-catenin signaling while sparing normal cells .
Comparison with Similar Compounds
Similar Compounds
TNIK-IN-3: A potent inhibitor of Traf2- and Nck-interacting protein kinase, showing selectivity for beta-catenin signaling.
SKI II: A selective inhibitor of the S1P receptor, involved in beta-catenin signaling pathways.
IWP-2: An inhibitor of Wnt processing and secretion, selectively blocking Porcn-mediated Wnt palmitoylation
Uniqueness of ZW4864 (free base)
ZW4864 (free base) is unique due to its high selectivity and potency in inhibiting the interaction between beta-catenin and B-cell lymphoma 9 protein. This specificity makes it a valuable tool in studying beta-catenin signaling and its role in cancer progression .
Properties
IUPAC Name |
(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O3/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36)/t26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJSKLSOCKWSF-AREMUKBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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